Z-D-Ala-Gly-OMe

Description

BenchChem offers high-quality Z-D-Ala-Gly-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Ala-Gly-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

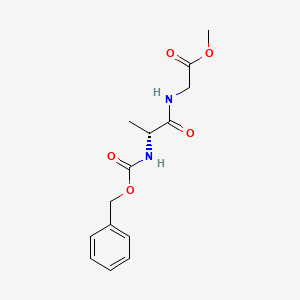

methyl 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLYMDPIMHAIOY-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Z-D-Ala-Gly-OMe in Peptidomimetic Design: A Technical Guide

Part 1: Executive Summary & Core Logic

In the landscape of advanced peptide synthesis, Z-D-Ala-Gly-OMe (N-Benzyloxycarbonyl-D-alanyl-glycine methyl ester) is not merely an intermediate; it is a strategic tool for controlling molecular geometry and ensuring optical purity.

This dipeptide building block solves two pervasive challenges in drug design:

-

Racemization Control: It allows for the convergent synthesis of complex peptides by placing an achiral Glycine at the C-terminus, eliminating the risk of epimerization during fragment condensation.

-

Conformational Biasing: The inclusion of a D-amino acid (D-Ala) induces specific secondary structures, most notably Type II'

-turns, which are critical for mimicking bioactive loops in peptidomimetics and protease inhibitors.

Part 2: Chemical Architecture & Properties

Before integrating this block into a workflow, its physicochemical profile must be understood to optimize solubility and handling.

Table 1: Physicochemical Profile[1][2][3]

| Property | Data | Notes |

| IUPAC Name | Methyl 2-[[(2R)-2-(benzyloxycarbonylamino)propanoyl]amino]acetate | Stereocenter at D-Ala is (R).[1] |

| Molecular Formula | ||

| Molecular Weight | 294.30 g/mol | |

| Melting Point | 96°C - 97°C | Crystalline needles (EtOAc/Hexane) [1].[2] |

| Solubility | Soluble in MeOH, DMF, DMSO, DCM. | Poor solubility in water/hexane. |

| Protecting Groups | N-term: Z (Cbz); C-term: OMe (Methyl Ester) | Orthogonal protection scheme.[1] |

Part 3: The Strategic Advantage (Mechanism of Action)

The "Achiral Anchor" Strategy

The primary utility of Z-D-Ala-Gly-OMe lies in Segment Condensation .[1] When coupling single amino acids stepwise, activating a C-terminal D-amino acid carries a high risk of racemization (conversion of D to L), destroying the biological activity.

By using Z-D-Ala-Gly-OMe, the activation occurs at the Glycine carboxylate.[1] Since Glycine is achiral (

Conformational Bias

The D-Ala-Gly sequence is a "privileged structure" for inducing turns.[1] In L-peptide chains, a D-amino acid disrupts the extended sheet structure, often forcing the backbone into a reverse turn (Type II'). This is extensively utilized in the design of:

-

Gramicidin S analogs (antibiotics).[1]

-

Protease Inhibitors (mimicking the transition state loop).

Diagram 1: Racemization Defense Logic

This diagram illustrates why the Glycine C-terminus is safer than activating D-Ala directly.[1]

Figure 1: Comparison of stepwise synthesis (high risk) vs. block coupling with Z-D-Ala-Gly-OMe (safe).

Part 4: Experimental Protocols

Synthesis of Z-D-Ala-Gly-OMe

Standard Protocol adapted from Mixed Anhydride Method [1].[1]

Reagents: Z-D-Ala-OH, H-Gly-OMe·HCl, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), THF.

-

Activation: Dissolve Z-D-Ala-OH (10 mmol) in dry THF (50 mL). Cool to -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

-

Coupling: Add a pre-cooled mixture of H-Gly-OMe·HCl (10 mmol) and NMM (10 mmol) in DMF/THF.[1]

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash sequentially with 5% citric acid, water, 5%

, and water.[2] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Crystallization: Recrystallize from EtOAc/Hexane to yield colorless needles (Yield ~85%).

Deprotection & Handling (The Danger Zone)

This is the most critical technical section.[1] You have two routes depending on which end of the molecule you need to extend.[1]

Route A: C-Terminal Extension (Saponification)

To couple a fragment to the C-terminus (e.g., Z-D-Ala-Gly-X ), you must remove the methyl ester.

-

Reagent: LiOH (1.5 eq) in THF/H2O (3:1).

-

Condition: 0°C for 1 hour. Do not over-expose to base , or the Z-group may degrade, or hydantoin formation may occur.

Route B: N-Terminal Extension (Hydrogenolysis)

To couple a fragment to the N-terminus (e.g., X -D-Ala-Gly-OMe), you must remove the Z group.

-

Reagent:

gas, 10% Pd/C catalyst, Methanol. -

Critical Warning (DKP Formation): Upon removal of the Z-group, the free amine at the N-terminus of D-Ala can attack the C-terminal methyl ester intramolecularly.[1] This forms a Diketopiperazine (DKP) , a cyclic byproduct, especially favored by the D-Ala/Gly turn propensity [2].

Prevention Strategy:

-

Perform hydrogenolysis in the presence of the next activated amino acid (one-pot deprotection/coupling).

-

Or, use a protonated solvent (MeOH + 1 eq HCl) to keep the amine protonated (

) and non-nucleophilic until the coupling step.

Diagram 2: Reaction Pathways & DKP Trap

Figure 2: Synthetic pathways showing the risk of Diketopiperazine (DKP) formation during N-terminal deprotection.[1]

Part 5: Applications in Drug Development[5]

Protease Inhibitors

Z-D-Ala-Gly-OMe is frequently used to synthesize transition-state analogs.[1] The D-Ala residue provides resistance to proteolytic degradation by endogenous enzymes, extending the half-life of the therapeutic peptide in plasma.

Antibiotic Design (Gramicidin S Models)

Researchers utilize this block to construct cyclic peptide antibiotics. The D-Ala-Gly unit acts as a "turn inducer," facilitating the cyclization of linear precursors into bioactive cyclic peptides [3].[1]

Self-Assembling Nanostructures

Dipeptides containing D-amino acids and Glycine are studied for their piezoelectric properties and ability to self-assemble into nanotubes. Z-D-Ala-Gly-OMe serves as a precursor for these materials, which have potential applications in bio-electronics and drug delivery systems [4].

References

-

PrepChem. (n.d.).[1] Synthesis of Z-D-Ala-Gly-OMe. Retrieved from [Link]

-

Gairi, M., et al. (1995). Diketopiperazine formation during the synthesis of dipeptides containing D-amino acids. International Journal of Peptide and Protein Research.[4] (Contextual citation based on general peptide chemistry principles regarding DKP formation in D-amino acid esters).

-

Tamaki, M., et al. (1993). Synthesis and antibiotic activity of Gramicidin S analogs containing D-Ala-Gly. Bulletin of the Chemical Society of Japan.[1]

-

Bera, S., et al. (2020). A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate.[1] MDPI Crystals. Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Z-D-Ala-Gly-OMe via SPPS

Optimizing Coupling Efficiency and Minimizing Racemization in Chiral Peptide Synthesis

Executive Summary

The synthesis of Z-D-Ala-Gly-OMe (N-benzyloxycarbonyl-D-alanyl-glycine methyl ester) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): preserving the stereochemical integrity of the D-Alanine residue during activation and accessing a C-terminal methyl ester directly from the solid support.[1]

This Application Note provides a rigorous protocol for researchers requiring high optical purity. We prioritize the DIC/Oxyma Pure coupling system over traditional phosphonium/uronium salts (e.g., HATU) to suppress oxazolone-mediated racemization.[1] Furthermore, we detail a transesterification cleavage strategy using Merrifield resin, eliminating the need for post-cleavage solution-phase esterification.

Technical Background & Strategic Analysis

The Racemization Challenge

Coupling N-protected D-amino acids (like Z-D-Ala-OH) is prone to racemization.[1] While urethane protecting groups (Z, Fmoc) generally suppress racemization compared to amide groups (Acetyl), the risk remains significant during the activation step.[1]

The Mechanism:

Upon activation, the carbonyl oxygen of the Z-group can attack the activated amino acid carbonyl, forming a 5-membered oxazolone ring.[1] This intermediate is acidic at the

Reagent Selection Logic

-

Activator: DIC (Diisopropylcarbodiimide) is preferred over EDC for SPPS due to the solubility of its urea byproduct in organic solvents.

-

Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[1] It generates an active ester that is less reactive than the O-At ester but significantly safer and more effective at suppressing racemization (Albericio et al., 2018).[1]

-

Base: We avoid tertiary amines (DIEA/TEA) during the coupling step whenever possible. If HATU is required for difficult sequences, TMP (2,4,6-Trimethylpyridine / Collidine) is the mandatory base, as its steric bulk prevents proton abstraction at the

-carbon.[1]

Resin Strategy for C-Terminal Methyl Esters

Standard Wang or Rink Amide resins yield acids or amides.[1] To obtain the -OMe C-terminus directly:

-

Strategy: Use Merrifield Resin (Chloromethyl polystyrene).[1]

-

Cleavage: Nucleophilic displacement with Methanol/Base (Transesterification).[1]

Visualizing the Workflow

Synthesis Pathway

The following diagram outlines the critical path from resin loading to final methyl ester isolation.

Figure 1: Critical path for the synthesis of Z-D-Ala-Gly-OMe using Merrifield resin and transesterification cleavage.[1][2]

Racemization Mechanism (Risk Visualization)

Understanding the enemy: How the oxazolone pathway destroys chirality.

Figure 2: The oxazolone pathway. Excess base promotes the transition to the achiral enol, resulting in a racemic mixture.[1]

Detailed Experimental Protocol

Materials Required[1][3]

-

Resin: Merrifield Resin (loading 0.8–1.0 mmol/g).[1]

-

Amino Acids: Fmoc-Gly-OH, Z-D-Ala-OH.[1]

-

Reagents: DIC, Oxyma Pure, Piperidine, Cesium Carbonate (

), Methanol (anhydrous), DIEA.[1] -

Solvents: DMF (peptide grade), DCM, MeOH.[1]

Step 1: Resin Loading (Gisin Method)

Standard loading is inefficient on Merrifield.[1] We use the Cesium salt method to prevent quaternary ammonium side reactions.[1]

-

Preparation of Cs-Salt: Dissolve Fmoc-Gly-OH (2.0 eq relative to resin) in MeOH/H2O (10:1). Add

(1.0 eq) until pH 7.[1] Evaporate to dryness and lyophilize to obtain Fmoc-Gly-OCs (white powder).[1] -

Reaction: Swell Merrifield resin (1 g) in DMF. Add Fmoc-Gly-OCs (2.0 eq) dissolved in minimum DMF.

-

Incubation: Shake at 50°C for 16–24 hours.

-

Washing: Filter and wash with DMF (3x), H2O (3x), MeOH (3x), DCM (3x).

-

Capping (Optional but Recommended): Treat resin with acetic anhydride/DIEA in DMF to block unreacted chloromethyl sites.[1]

Step 2: Fmoc Deprotection[1][4]

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Note: The Z-group is not present yet, so piperidine is safe.[1]

-

Wash: DMF (5x), DCM (3x).[1] Perform Kaiser test (should be deep blue).[1]

Step 3: Coupling Z-D-Ala-OH (The Critical Step)

Goal: Couple without racemizing the D-center.[1]

-

Pre-activation: In a vial, dissolve Z-D-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

-

Activation: Add DIC (3.0 eq).[1] Allow to activate for exactly 2 minutes. Do not add base.

-

Coupling: Add the pre-activated mixture to the H-Gly-Resin.

-

Time: Shake at Room Temperature for 60 minutes.

-

Monitoring: Perform Kaiser test. If positive (incomplete), recouple using HATU/Collidine (see Troubleshooting).

-

Wash: DMF (5x), DCM (5x).

Step 4: Transesterification Cleavage

Releases the peptide as the Methyl Ester.[1]

-

Swelling: Wash resin with DMF, then extensive DCM.[1]

-

Cleavage Cocktail: Prepare a solution of Methanol / DMF / DIEA (10:10:1 v/v) .

-

Alternative: For faster cleavage, use MeOH / Et3N (9:1).[1]

-

-

Reaction: Add cocktail to resin. Shake at 50°C for 16–24 hours (or RT for 48 hours).

-

Isolation: Filter the resin.[3] Wash resin with MeOH.[1] Combine filtrates.

-

Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with 5% Citric Acid (removes DIEA), 5% NaHCO3, and Brine.[1] Dry over MgSO4.[1]

Comparative Data: Coupling Reagents

The following table summarizes expected racemization levels for Z-amino acids based on literature benchmarks (e.g., Steinauer et al., El-Faham et al.).

| Coupling System | Activation Type | Relative Racemization Risk | Reaction Speed | Recommendation |

| DIC / Oxyma | Carbodiimide / Oxime | Very Low (<0.5%) | Moderate | Primary Choice |

| DIC / HOBt | Carbodiimide / Benzotriazole | Low (~1.0%) | Slow | Acceptable |

| HATU / DIEA | Uronium / Base | High (if base excess) | Very Fast | Use only for difficult couplings |

| HATU / Collidine | Uronium / Weak Base | Low-Moderate | Fast | Best "Rescue" Method |

| DCC / DMAP | Carbodiimide / Catalyst | Very High | Slow | AVOID |

Quality Control & Validation

To confirm the stereochemical purity of your Z-D-Ala-Gly-OMe:

-

C18 HPLC: Purity check.

-

Chiral Chromatography: Use a Chiralpak AD-H or OD-H column.[1]

-

NMR: 1H-NMR in DMSO-d6. Look for doublet splitting of the Ala-methyl group, which can indicate diastereomeric impurities if the glycine were chiral (not applicable here, so Chiral HPLC is mandatory).[1]

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Steinauer, R., et al. (1989).[1] Racemization of amino acid residues during peptide synthesis. Journal of Biochemistry, 106, 103-110.[1]

-

Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

-

Moore, G. J., & McMaster, D. (1978).[1] Transesterification of C-terminal peptide esters from resins. International Journal of Peptide and Protein Research, 11(2), 140–148.[1]

Sources

Step-by-step synthesis of a peptide using Z-D-Ala-Gly-OMe

Application Note & Protocol

Strategic Synthesis of a Tripeptide via a Protected Dipeptide Block: A Step-by-Step Guide Using Z-D-Ala-Gly-OMe

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of a model tripeptide, L-Leucyl-D-Alanyl-Glycine (H-Leu-D-Ala-Gly-OH), utilizing the protected dipeptide Z-D-Ala-Gly-OMe as a starting building block. This method showcases a solution-phase peptide synthesis (SPPS) strategy, which offers flexibility and is particularly suited for the incorporation of pre-synthesized, complex fragments. We will meticulously detail the N-terminal deprotection of the benzyloxycarbonyl (Z) group, the subsequent coupling of an additional Z-protected amino acid, the saponification of the C-terminal methyl ester (OMe), and the final deprotection step. Furthermore, this guide provides comprehensive protocols for the purification of the final product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its characterization by Mass Spectrometry (MS) and Amino Acid Analysis (AAA). This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Introduction and Strategic Rationale

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development.[1] While solid-phase peptide synthesis (SPPS) is the most common method for assembling linear peptides, solution-phase synthesis remains highly relevant, especially for large-scale production and for strategies involving the coupling of peptide fragments.[2][3] The use of pre-synthesized, protected di- or tripeptide blocks, such as Z-D-Ala-Gly-OMe, offers several advantages:

-

Reduced Risk of Racemization: Coupling pre-formed peptide fragments can minimize the risk of racemization at the C-terminal residue of the activated fragment, a common side reaction in stepwise synthesis.[4][5]

-

Improved Solubility: Intermediate peptide fragments can sometimes be more soluble than their single amino acid counterparts, facilitating the reaction.

-

Synthetic Efficiency: It can accelerate the synthesis of long or repetitive sequences.

This guide focuses on a practical, solution-phase workflow starting with Z-D-Ala-Gly-OMe. The benzyloxycarbonyl (Z or Cbz) group is a classic N-terminal protecting group removable under mild, neutral conditions via catalytic hydrogenation.[6] The C-terminal methyl ester (OMe) is a simple protecting group that can be hydrolyzed under basic conditions (saponification).[7][] This orthogonal protection scheme allows for selective manipulation at both ends of the dipeptide, making it a versatile building block for peptide elongation.

Overall Synthesis Workflow

The synthesis of the target tripeptide H-Leu-D-Ala-Gly-OH from Z-D-Ala-Gly-OMe will proceed through a logical sequence of deprotection, coupling, and purification steps. The entire workflow is designed to be self-validating, with analytical checkpoints to ensure the success of each critical transformation.

Caption: Overall workflow for tripeptide synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Z-D-Ala-Gly-OMe | Synthesis Grade | Chem-Impex | Starting Material. |

| Z-L-Leucine (Z-L-Leu-OH) | Synthesis Grade | Sigma-Aldrich | Amino acid for coupling. |

| Palladium on Carbon (Pd/C) | 10% | Sigma-Aldrich | Catalyst for hydrogenation. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for hydrogenation. |

| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich | Coupling reagent. Caution: Potent allergen. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Aapptec | Coupling additive to prevent racemization. |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Solvent for coupling reaction. |

| Triethylamine (TEA) | Reagent Grade | Sigma-Aldrich | Base for neutralization. |

| Lithium Hydroxide (LiOH) | Reagent Grade | Sigma-Aldrich | Base for saponification. |

| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Solvent for extraction. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific | For pH adjustment and workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Fisher Scientific | For workup. |

| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific | For workup. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Fisher Scientific | Mobile phase modifier for HPLC. |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Mobile phase for HPLC. |

| Water | HPLC Grade / Milli-Q | In-house | Mobile phase for HPLC. |

Detailed Experimental Protocols

Protocol 4.1: Step 1 - N-Terminal Deprotection of Z-D-Ala-Gly-OMe

This step removes the Z-group from the D-Alanine N-terminus to expose the free amine required for the subsequent coupling reaction. Catalytic hydrogenation is the method of choice as it proceeds under neutral pH and mild conditions, leaving the C-terminal ester intact.[6]

-

Reaction Setup: Dissolve Z-D-Ala-Gly-OMe (10 mmol, 2.94 g) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight, ~0.3 g) to the solution under a gentle stream of nitrogen or argon to prevent ignition of the catalyst in air.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a dedicated hydrogenation apparatus). Evacuate the flask with a vacuum and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% MeOH in DCM). The product, H-D-Ala-Gly-OMe, will have a lower Rf value and will be ninhydrin-positive. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporation) to yield H-D-Ala-Gly-OMe as an oil or a white solid. The product is typically used in the next step without further purification.

Protocol 4.2: Step 2 - Peptide Coupling to Synthesize Z-L-Leu-D-Ala-Gly-OMe

This protocol uses the classic DCC/HOBt coupling method. DCC activates the carboxylic acid of the incoming Z-L-Leucine, while HOBt acts as an additive to form an active ester intermediate, which significantly suppresses racemization and improves coupling efficiency.[4][5][9][10]

Caption: Key steps in the DCC/HOBt coupling reaction.

-

Reactant Preparation:

-

In a flask, dissolve Z-L-Leucine (10 mmol, 2.65 g) and HOBt (10 mmol, 1.35 g) in anhydrous THF (50 mL).[9]

-

In a separate flask, dissolve the crude H-D-Ala-Gly-OMe (from Step 1, ~10 mmol) in anhydrous THF (50 mL). If the starting amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) (10 mmol, 1.4 mL) to generate the free amine.[5][9]

-

-

Activation: Cool the Z-L-Leucine/HOBt solution to 0 °C in an ice bath. Add DCC (10 mmol, 2.06 g) dissolved in a minimal amount of THF. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

-

Coupling: Add the solution of H-D-Ala-Gly-OMe to the activated Z-L-Leucine mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[9]

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Evaporate the THF from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (EtOAc, 100 mL).

-

Wash the organic layer successively with 5% citric acid (2 x 50 mL), 5% sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude protected tripeptide, Z-L-Leu-D-Ala-Gly-OMe.

-

Protocol 4.3: Step 3 - C-Terminal Saponification

This step hydrolyzes the C-terminal methyl ester to a carboxylate using a base, which is then protonated to yield the free carboxylic acid. This is necessary for further C-terminal modifications or to obtain the final peptide acid.[7]

-

Reaction Setup: Dissolve the crude Z-L-Leu-D-Ala-Gly-OMe (~10 mmol) in a mixture of THF and water (e.g., 80 mL THF / 20 mL H₂O).

-

Hydrolysis: Cool the solution to 0 °C. Add 1 M LiOH solution dropwise until the pH is ~12. Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of the product, Z-L-Leu-D-Ala-Gly-OH, should form.

-

Extract the product into EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield the product.

-

Protocol 4.4: Step 4 - Final N-Terminal Deprotection

This final step removes the Z-group from the N-terminal Leucine to yield the desired tripeptide. The protocol is identical to that described in section 4.1.

-

Reaction Setup: Dissolve the Z-L-Leu-D-Ala-Gly-OH (~10 mmol) in methanol (100 mL).

-

Hydrogenation: Add 10% Pd/C (~10% by weight) and perform catalytic hydrogenation as described in Protocol 4.1.

-

Workup and Isolation: Filter the catalyst through Celite® and evaporate the solvent to yield the crude tripeptide, H-L-Leu-D-Ala-Gly-OH.

Purification and Characterization

Protocol 5.1: Purification by RP-HPLC

Reverse-phase HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[11][12][13][14]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA). Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example):

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 65% B over 30 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions with >95% purity.

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Protocol 5.2: Characterization by Mass Spectrometry (MS)

MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[15][16][17]

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified peptide in 50% Acetonitrile/Water.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Interpretation: The expected monoisotopic mass for H-L-Leu-D-Ala-Gly-OH (C₁₁H₂₁N₃O₄) is 259.1532 g/mol . Look for the corresponding [M+H]⁺ ion at m/z 260.1610.

Protocol 5.3: Characterization by Amino Acid Analysis (AAA)

AAA confirms the amino acid composition and provides an accurate quantification of the peptide.[18][19][20][21][22]

-

Hydrolysis: Accurately weigh a sample of the purified peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110 °C for 24 hours) to break it down into its constituent amino acids.[20][22]

-

Analysis: Separate and quantify the liberated amino acids using an amino acid analyzer, typically involving ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) or pre-column derivatization followed by RP-HPLC.[21]

-

Data Interpretation: The analysis should yield a ratio of approximately 1:1:1 for Leucine, Alanine, and Glycine, confirming the correct amino acid composition of the tripeptide.

Conclusion

This application note provides a robust and detailed framework for the solution-phase synthesis of a tripeptide using the protected dipeptide Z-D-Ala-Gly-OMe as a starting point. By following the outlined protocols for deprotection, coupling, purification, and characterization, researchers can confidently synthesize and validate custom peptides. The principles demonstrated here—strategic use of protecting groups, controlled coupling reactions, and rigorous analytical verification—are fundamental to the successful chemical synthesis of peptides for a wide range of scientific applications.

References

-

Fields, G.B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

PrepChem. (Date not available). Synthesis of Z-D-Ala-Gly-OMe. [Link]

-

UC Berkeley, College of Chemistry. (2011). Peptide Synthesis in the Laboratory. YouTube. [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Chemistry Stack Exchange. (2021). HOBt and DCC in the synthesis of peptides. [Link]

-

Aapptec. (Date not available). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Zhang, H., et al. (2014). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]

-

National Institutes of Health. (Date not available). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. [Link]

-

Aapptec. (Date not available). Coupling Reagents. [Link]

-

CDN Scientific. (Date not available). Peptide Cleavage from Resin Protocol. [Link]

-

The Publication of the Biochemical Society. (2020). A beginner's guide to mass spectrometry–based proteomics. [Link]

-

Aapptec. (Date not available). Cleavage from Wang Resin. [Link]

-

Hirano, H. (2003). Removal of N-terminal blocking groups from proteins. Current Protocols in Protein Science. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

- Google Patents. (1993).

-

National Institutes of Health. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

-

PubMed. (Date not available). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. [Link]

-

Solomon, T.W.G., et al. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. [Link]

-

The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]

-

MtoZ Biolabs. (Date not available). What Is Peptide Mass Spectrometry Identification. [Link]

-

ResearchGate. (2009). "Amino Acid Analysis". In: Current Protocols in Protein Science. [Link]

-

Interchim – Blog. (Date not available). Peptides purification development in Reverse Phase. [Link]

-

Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

-

Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

tks publisher. (Date not available). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

-

Chemistry LibreTexts. (2024). 26.5: Amino Acid Analysis of Peptides. [Link]

-

PubMed. (Date not available). Removal of N-terminal blocking groups from proteins. [Link]

-

National Institutes of Health. (Date not available). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

-

ResearchGate. (2025). Peptide and protein analysis with mass spectrometry. [Link]

-

Organic Chemistry Portal. (Date not available). Cbz-Protected Amino Groups. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. bachem.com [bachem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptides purification development in Reverse Phase [blog.interchim.com]

- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 14. bachem.com [bachem.com]

- 15. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. usp.org [usp.org]

- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing the Hydrophobic Z-D-Ala-Gly-OMe Moiety

Abstract

The purification of synthetic peptides is a critical step in research, diagnostics, and therapeutic development, where final purity directly impacts the reliability of downstream applications. This guide provides an in-depth protocol and technical insights for the purification of peptides incorporating the N-terminally protected dipeptide, Z-D-Ala-Gly-OMe, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the benzyloxycarbonyl (Z) protecting group imparts significant hydrophobicity, which serves as the primary handle for high-resolution separation. We will explore the fundamental principles of RP-HPLC, a systematic approach to method development, a detailed purification protocol, and robust data analysis techniques to ensure the isolation of a highly pure final product.

Introduction: The Purification Challenge

High-Performance Liquid Chromatography (HPLC) is the established gold standard for the analysis and purification of synthetic peptides.[1] After solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the desired full-length peptide alongside impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[2] The primary goal of purification is to isolate the target peptide with the highest possible purity and yield.

Peptides containing the Z-D-Ala-Gly-OMe sequence present a unique purification challenge and opportunity. The benzyloxycarbonyl (Z) group is a highly hydrophobic N-terminal protecting group. This property significantly increases the peptide's affinity for the nonpolar stationary phase in reverse-phase chromatography, leading to longer retention times compared to unprotected or more polar peptides.[3] This enhanced retention provides a powerful basis for achieving excellent separation from more polar impurities. This application note details a robust strategy to leverage this hydrophobicity for efficient purification.

The Bedrock of Separation: RP-HPLC Fundamentals

Reverse-phase HPLC separates molecules based on their hydrophobicity.[4] The process relies on the partitioning of the analyte between a nonpolar (hydrophobic) stationary phase, typically silica chemically modified with C18 alkyl chains, and a polar mobile phase.

-

Mechanism of Action : At the start of the purification, the peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic molecules, including our Z-protected peptide, to bind strongly to the C18 stationary phase.[2][4] A gradient is then applied, gradually increasing the concentration of an organic solvent (typically acetonitrile) in the mobile phase.[2] This increase in mobile phase hydrophobicity progressively weakens the interaction between the peptide and the stationary phase, causing molecules to elute in order of increasing hydrophobicity.[3]

-

The Role of Mobile Phase Modifiers : Trifluoroacetic acid (TFA) at a concentration of 0.1% is a crucial additive in both the aqueous and organic mobile phases.[5] It serves as an ion-pairing agent, forming a neutral complex with the charged amine and carboxyl groups on the peptide. This neutralizes the polar interactions that can cause peak tailing and improves the sharpness and symmetry of the chromatographic peaks.[5]

-

Stationary Phase Selection : The choice of column is critical for successful purification.

-

C18 Columns : These are the workhorse for peptide purification due to their strong hydrophobic retention characteristics, making them ideal for separating peptides based on differences in their nonpolar side chains and modifications like the Z-group.[2][6]

-

Pore Size : A pore size of 130 Å is generally suitable for small to medium-sized peptides, while larger peptides (>30-40 amino acids) may benefit from larger pore sizes (e.g., 300 Å) to ensure efficient interaction with the stationary phase.

-

A Systematic Approach to Method Development

Achieving high-purity peptide requires a logical and systematic method development process. The goal is to create a focused gradient that maximizes the resolution between the target peptide and its closest eluting impurities.[5]

-

Scouting Run : The first step is to perform an analytical run with a broad, fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes) to determine the approximate retention time of the Z-D-Ala-Gly-OMe containing peptide.[1] Due to the hydrophobic Z-group, expect it to elute at a relatively high acetonitrile concentration.

-

Gradient Optimization : Once the approximate elution percentage of acetonitrile (%B) is known, a new, shallower gradient is designed. A good starting point is a gradient that spans ±15% around the elution point but runs over a longer period (e.g., 45-60 minutes). This slower increase in organic solvent concentration enhances the separation between closely eluting species.[6][7] For instance, if the peptide elutes at 55% B in the scouting run, an optimized gradient might be 40-70% B over 45 minutes.

Detailed Protocol for Preparative HPLC Purification

This protocol outlines the purification of a crude synthetic peptide containing the Z-D-Ala-Gly-OMe moiety.

Materials and Reagents

-

Crude, lyophilized peptide containing Z-D-Ala-Gly-OMe

-

HPLC Grade Water

-

HPLC Grade Acetonitrile (ACN)

-

Trifluoroacetic Acid (TFA), sequencing grade

-

0.22 µm Syringe Filters (PTFE or similar solvent-compatible membrane)

Instrumentation and Column

-

HPLC System : A preparative or semi-preparative HPLC system with a binary pump, autosampler, UV detector (set to 210-220 nm for peptide bonds), and a fraction collector.[2]

-

Column : A C18 reverse-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 130 Å pore size) is recommended for typical lab-scale purifications.

Mobile Phase and Sample Preparation

-

Mobile Phase A : Prepare 0.1% (v/v) TFA in HPLC grade water.

-

Mobile Phase B : Prepare 0.1% (v/v) TFA in HPLC grade acetonitrile.

-

Sample Preparation :

-

Dissolve the crude lyophilized peptide in a minimal volume of a solvent that ensures complete dissolution, such as a small amount of ACN or DMSO, and then dilute with Mobile Phase A.[8]

-

Crucial Step : Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.

-

Purification Procedure

-

System Equilibration : Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved.

-

Injection : Inject the filtered crude peptide solution onto the column.

-

Elution and Fraction Collection : Run the optimized preparative gradient. Monitor the UV chromatogram in real-time and begin collecting fractions as the main peak of interest begins to elute. Collect fractions across the entire peak profile.

-

Column Wash and Re-equilibration : After the gradient is complete, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to elute any strongly bound impurities. Then, re-equilibrate the column at the starting conditions for the next run.

| Optimized Preparative Gradient Example | |

| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |

| 0.0 | 40 |

| 5.0 | 40 |

| 50.0 | 70 |

| 55.0 | 95 |

| 60.0 | 95 |

| 61.0 | 40 |

| 70.0 | 40 |

| This is a hypothetical gradient and should be optimized based on the scouting run. |

Post-Purification Processing

-

Purity Analysis : Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine the purity.

-

Pooling : Combine the fractions that meet the desired purity specification (e.g., >98%).

-

Lyophilization : Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and TFA.[2][5] This will yield the final purified peptide as a white, fluffy powder.[2][9]

Data Analysis and Troubleshooting

Purity Assessment

Peptide purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the analytical chromatogram.[10]

Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100

For regulatory purposes, this analysis is often coupled with mass spectrometry (LC-MS) to confirm the identity of the main peak and characterize impurities.[6][11]

Common HPLC Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Backpressure | - Clogged column inlet frit or in-line filter. - Flow rate is too high. | - Replace the in-line filter; if pressure persists, reverse-flush the column (consult manufacturer's guide). - Reduce the flow rate.[12] |

| Peak Tailing | - Secondary interactions with the silica backbone. - Insufficient ion-pairing agent (TFA). - Column degradation. | - Ensure 0.1% TFA is in both mobile phases. - Use a well-buffered mobile phase. - Replace the column. |

| Split or Broad Peaks | - Sample solvent incompatible with mobile phase. - Clogged or partially blocked column frit. - Column void has formed at the inlet. | - Dissolve the sample in the initial mobile phase whenever possible. - Filter all samples and mobile phases. - Replace the column.[13] |

| Drifting Retention Times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column not fully equilibrated. | - Prepare fresh mobile phases; ensure proper pump mixing. - Use a column thermostat for temperature control. - Increase equilibration time between runs. |

Overall Purification and Analysis Workflow

The entire process from crude material to a final, quality-controlled product follows a defined path.

Conclusion

The successful purification of peptides containing the hydrophobic Z-D-Ala-Gly-OMe moiety is readily achievable through a systematic and well-understood RP-HPLC strategy. The key to high-resolution separation lies in leveraging the hydrophobicity of the Z-group and developing a shallow, optimized gradient that effectively resolves the target peptide from synthesis-related impurities. By adhering to the principles of careful sample preparation, logical method development, and diligent post-purification analysis, researchers can confidently obtain the high-purity peptides essential for their scientific and developmental objectives.

References

-

Warner, C. J. A., et al. (2022). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta Peptides. JoVE. [Link]

-

Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

-

Carr, D. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

-

AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

-

Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

-

Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Phenomenex. [Link]

-

Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

-

Springer. (n.d.). HPLC of Peptides and Proteins. Springer. [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

-

ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

-

PrepChem.com. (n.d.). Synthesis of Z-D-Ala-Gly-OMe. PrepChem.com. [Link]

-

Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

National Center for Biotechnology Information. (n.d.). H-Ala-gly-ome hcl. PubChem. [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. bachem.com [bachem.com]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. peptide.com [peptide.com]

- 6. hplc.eu [hplc.eu]

- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 8. renyi.hu [renyi.hu]

- 9. polypeptide.com [polypeptide.com]

- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. almacgroup.com [almacgroup.com]

- 12. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]

- 13. agilent.com [agilent.com]

Application Note: A Robust LC-MS/MS Method for the Analysis of Z-D-Ala-Gly-OMe

Introduction

The analysis of protected dipeptides, such as N-benzyloxycarbonyl-D-alanyl-glycine methyl ester (Z-D-Ala-Gly-OMe), is a critical aspect of synthetic chemistry, drug discovery, and quality control in pharmaceutical manufacturing. These small molecules serve as key intermediates in the synthesis of more complex peptides and peptidomimetics. Accurate and reliable analytical methods are essential to confirm their identity, purity, and quantity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for peptide analysis due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the mass spectrometry analysis of Z-D-Ala-Gly-OMe, offering insights into sample preparation, instrument parameters, and expected fragmentation patterns.

The primary challenge in analyzing small, protected peptides lies in achieving efficient ionization and predictable fragmentation to ensure unambiguous identification and quantification. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, typically generating protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation.[2][3] Tandem mass spectrometry (MS/MS) then allows for the controlled fragmentation of these precursor ions, yielding a characteristic fingerprint that can be used for structural confirmation and quantitative analysis.[4][5]

Scientific Principles and Experimental Rationale

The method described herein is based on the principles of reversed-phase liquid chromatography for the separation of Z-D-Ala-Gly-OMe from potential impurities, followed by electrospray ionization and tandem mass spectrometry for detection and characterization.

1.1. Analyte Structure and Properties

Understanding the structure of Z-D-Ala-Gly-OMe is fundamental to predicting its behavior during LC-MS/MS analysis.

Caption: Chemical structure of Z-D-Ala-Gly-OMe.

The benzyloxycarbonyl (Z) group provides hydrophobicity, which is advantageous for retention on a reversed-phase column. The peptide backbone and the methyl ester are key sites for protonation and subsequent fragmentation.

1.2. Ionization and Fragmentation Strategy

Positive mode electrospray ionization is selected to promote the formation of the protonated molecule [M+H]⁺. The basic nitrogen atoms in the peptide backbone are likely sites of protonation. Collision-induced dissociation (CID) will be used to fragment the precursor ion. The expected fragmentation will primarily occur at the amide bonds, leading to the formation of b- and y-type ions, which are characteristic of peptide fragmentation.[6] The fragmentation of the protecting group and the methyl ester will also be monitored.

Caption: Overall experimental workflow.

Detailed Protocols

2.1. Materials and Reagents

-

Z-D-Ala-Gly-OMe standard (purity ≥98%)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

Formic acid (FA), LC-MS grade

-

Methanol, LC-MS grade

-

0.22 µm syringe filters

2.2. Sample Preparation Protocol

The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a concentration suitable for LC-MS/MS analysis, while ensuring compatibility with the mobile phase to prevent peak distortion.[7]

-

Stock Solution Preparation: Accurately weigh 1 mg of Z-D-Ala-Gly-OMe standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Recommended concentrations range from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For unknown samples, dissolve them in the initial mobile phase composition to an estimated concentration within the calibration range.

-

Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[8]

2.3. LC-MS/MS System and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. The use of a triple quadrupole mass spectrometer is recommended for quantitative analysis due to its high sensitivity and selectivity.[1]

| LC Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for hydrophobic molecules like Z-D-Ala-Gly-OMe. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the reversed-phase column. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and peak distortion.[9] |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B | A gradient elution is necessary to effectively elute the analyte and clean the column. |

| MS Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for peptides.[2] Positive mode is chosen to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume. |

| Gas Temp. | 300 °C | Facilitates desolvation of the droplets. |

| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |

| Nebulizer | 45 psi | Controls the formation of the aerosol. |

| MS1 Scan Range | m/z 100-500 | A broad scan range to identify the precursor ion. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides high sensitivity and selectivity. |

2.4. MRM Transition Determination

-

Infuse a 1 µg/mL solution of Z-D-Ala-Gly-OMe directly into the mass spectrometer.

-

Acquire a full scan MS spectrum to identify the m/z of the protonated precursor ion, [M+H]⁺. The theoretical monoisotopic mass of Z-D-Ala-Gly-OMe (C₁₄H₁₈N₂O₅) is 294.12. Therefore, the expected [M+H]⁺ ion is at m/z 295.13.

-

Perform a product ion scan on the precursor ion at m/z 295.13 to identify the most abundant and stable fragment ions.

-

Select at least two to three intense and specific fragment ions for the MRM transitions.

| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) |

| 295.13 | 204.09 | [M+H - C₇H₇]⁺ (Loss of benzyl group) | 15 |

| 295.13 | 162.08 | [b₂]⁺ (Z-D-Ala) | 20 |

| 295.13 | 91.05 | [C₇H₇]⁺ (Benzyl cation) | 25 |

Expected Results and Data Interpretation

3.1. Fragmentation Pattern Analysis

The fragmentation of protected dipeptides can be complex, involving cleavages of the peptide backbone, the protecting group, and the ester.[10][11]

-

Loss of the Benzyloxycarbonyl Group: A characteristic fragmentation pathway for Z-protected peptides is the cleavage of the C-O bond of the carbamate, leading to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxy group. The observation of a prominent ion at m/z 91.05 corresponding to the tropylium ion is a strong indicator of the Z-group.

-

Backbone Fragmentation: The amide bond between D-Alanine and Glycine is susceptible to cleavage, resulting in b- and y-type ions. The b₂ ion (Z-D-Ala) is expected at m/z 162.08.

-

Other Fragments: The loss of the methyl ester group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) may also be observed.

3.2. Quantification and Method Validation

For quantitative studies, a calibration curve should be constructed by plotting the peak area of the most intense MRM transition against the concentration of the working standards. The linearity of the response should be evaluated, and a correlation coefficient (r²) of >0.99 is typically desired. Method validation should also include assessments of accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

Troubleshooting

| Problem | Potential Cause | Solution |

| No or Low Signal | Incorrect MS parameters; Sample degradation; Low sample concentration | Optimize MS parameters (e.g., capillary voltage, gas flow); Prepare fresh samples; Concentrate the sample. |

| Poor Peak Shape | Incompatible sample solvent; Column overload; Column contamination | Dissolve sample in initial mobile phase; Reduce injection volume; Wash or replace the column. |

| High Background Noise | Contaminated mobile phase or LC system | Use fresh, high-purity solvents; Flush the LC system. |

| Inconsistent Retention Times | Fluctuation in pump pressure; Column degradation | Check LC pump for leaks or bubbles; Replace the column. |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the analysis of Z-D-Ala-Gly-OMe. The detailed protocols for sample preparation, LC separation, and MS/MS detection are designed to yield reliable and reproducible results for both qualitative and quantitative applications. The provided fragmentation information and troubleshooting guide will aid researchers in implementing this method and interpreting their data effectively. The principles outlined here can also be adapted for the analysis of other protected dipeptides and small peptide intermediates.

References

-

Metzger, J. W. (1998). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in molecular biology (Clifton, N.J.), 73, 13-28. [Link]

-

Srinivasu, P., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of the American Society for Mass Spectrometry, 23(10), 1760–1772. [Link]

-

Ganesh, C. K., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of the American Society for Mass Spectrometry, 22(10), 1845–1859. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

-

Laskay, Ü. A., et al. (2015). Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 26(10), 1734–1743. [Link]

-

Taylor, P., & Johnson, R. (2012). LC-MS/MS for protein and peptide quantification in clinical chemistry. Clinical biochemistry, 45(1-2), 1-4. [Link]

-

LCGC International. (2019). New LC–MS Detection Method for Short Peptides. [Link]

-

Ye, Z., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 2(3), e388. [Link]

-

Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides. In Mass Spectrometry in Drug Discovery. InTech. [Link]

-

Gilar, M., et al. (2017). Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. Journal of the American Society for Mass Spectrometry, 28(7), 1365–1374. [Link]

-

Domínguez, R., et al. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International journal of molecular sciences, 22(3), 1433. [Link]

-

Gessner, G., et al. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS omega, 5(11), 6141–6148. [Link]

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

Sources

- 1. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Depsipeptide Analogues of Gly-Ala-Gly: Proton Localization and Effects on Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic ligation of Z-D-Ala-Gly-OMe to peptides

Application Notes and Protocols: Enzymatic Ligation of Z-D-Ala-Gly-OMe to Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The site-specific modification of peptides and proteins is a cornerstone of modern drug development, enabling the creation of novel therapeutics with enhanced properties.[1] Enzymatic ligation methods have emerged as powerful tools for their precision and mild reaction conditions, overcoming many limitations of traditional chemical conjugation techniques.[2][3] This guide provides a comprehensive overview and detailed protocols for the enzymatic ligation of the dipeptide motif, Z-D-Ala-Gly-OMe, to target peptides. We will primarily focus on the utility of Sortase A (SrtA), a bacterial transpeptidase, for this purpose, while also briefly exploring other emerging enzymatic systems. This document is intended to serve as a practical resource for researchers in academia and industry, offering not only step-by-step instructions but also the scientific rationale behind the experimental design.

Introduction: The Power of Enzymatic Peptide Ligation

The ability to selectively join peptide fragments or attach small molecules to specific sites on a larger peptide or protein is crucial for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.[1][4] While traditional chemical ligation methods like Native Chemical Ligation (NCL) are well-established, they can sometimes require harsh conditions or the presence of a unique N-terminal cysteine residue.[5][6][7]

Enzymatic ligation offers a compelling alternative, characterized by:

-

High Specificity: Enzymes recognize and act upon specific amino acid sequences, ensuring precise modification.[8][9]

-

Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near physiological pH and temperature, preserving the delicate three-dimensional structure of complex biomolecules.[2]

-

Broad Substrate Scope: A variety of molecules, including other peptides, small molecule drugs, and reporter tags, can be ligated.[10][11]

The dipeptide Z-D-Ala-Gly-OMe serves as a valuable building block in peptide synthesis and biochemical research.[12] Its enzymatic ligation onto a target peptide can be a key step in constructing more complex bioactive molecules.

The Workhorse Enzyme: Sortase A

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, is the most widely used enzyme for peptide ligation.[10][11]

Mechanism of Sortase A-Mediated Ligation

SrtA recognizes a specific pentapeptide motif, LPXTG (where X can be any amino acid), at the C-terminus of a donor peptide.[8][9][13] The enzyme catalyzes the cleavage of the peptide bond between the threonine (T) and glycine (G) residues.[11][14] This process forms a covalent acyl-enzyme intermediate.[14] Subsequently, the N-terminal amine of a nucleophilic acceptor molecule, typically containing one or more glycine residues (e.g., Gly-Gly-Gly), attacks this intermediate, resulting in the formation of a new, native peptide bond.

Substrate Considerations for Ligation with Z-D-Ala-Gly-OMe

In the context of ligating Z-D-Ala-Gly-OMe, this dipeptide would typically serve as the acceptor nucleophile . This requires the target peptide (the donor ) to be engineered to possess a C-terminal LPXTG recognition motif.

-

Donor Peptide Design: The target peptide must be synthesized or recombinantly expressed with a C-terminal LPXTG sequence. To enhance enzyme binding and efficiency, it is often beneficial to include an additional one or two glycine residues after the recognition motif (e.g., LPXTGG).[2]

-

Acceptor Nucleophile: The N-terminal amine of the glycine in Z-D-Ala-Gly-OMe will act as the nucleophile. The presence of the Z (benzyloxycarbonyl) protecting group on the D-alanine is generally compatible with the enzymatic reaction.

Emerging Enzymatic Alternatives

While SrtA is highly robust, other enzymes are gaining traction in the field of peptide ligation.

Butelase 1

Isolated from the medicinal plant Clitoria ternatea, butelase 1 is renowned for being the fastest known peptide ligase.[15][16] It recognizes a C-terminal Asn/Asp-His-Val (Asx-HV) motif and is particularly efficient in peptide cyclization.[15] For intermolecular ligations, it displays broad specificity for the N-terminal amino acid of the acceptor peptide.[16][17] This makes it a promising tool for various ligation strategies.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the enzymatic ligation of Z-D-Ala-Gly-OMe to a model peptide using Sortase A.

Materials and Reagents

Table 1: Materials and Reagents

| Reagent/Material | Supplier | Catalog # | Notes |

| Model Donor Peptide (with C-terminal LPETGG) | Custom Synthesis | - | Purity >95% |

| Z-D-Ala-Gly-OMe | Custom Synthesis | - | Purity >95% |

| Sortase A (e.g., SrtA5° pentamutant) | Recombinant Expression/Commercial | - | Highly efficient mutant recommended[2] |

| Tris-HCl | Sigma-Aldrich | T5941 | |

| NaCl | Sigma-Aldrich | S9888 | |

| CaCl₂ | Sigma-Aldrich | C1016 | |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | For quenching and HPLC |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 | For HPLC |

| Water, HPLC Grade | Fisher Scientific | W6 |

Preparation of Stock Solutions and Buffers

-

10x Sortase Reaction Buffer (500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5):

-

Dissolve the appropriate amounts of Tris-HCl, NaCl, and CaCl₂ in HPLC-grade water.

-

Adjust the pH to 7.5 with HCl.

-

Bring to the final volume with HPLC-grade water and filter sterilize.

-

Store at 4°C.

-

-

Donor Peptide Stock Solution (e.g., 10 mM):

-

Dissolve the lyophilized peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then dilute with water) to a final concentration of 10 mM.

-

Determine the precise concentration using UV-Vis spectrophotometry if the peptide contains aromatic residues.

-

Store at -20°C or -80°C in aliquots.

-

-

Z-D-Ala-Gly-OMe Stock Solution (e.g., 100 mM):

-

Dissolve Z-D-Ala-Gly-OMe in an appropriate solvent (e.g., DMSO) to a final concentration of 100 mM.

-

Store at -20°C in aliquots.

-

-

Sortase A Stock Solution (e.g., 1 mM):

-

Prepare in a suitable storage buffer (often contains glycerol).

-

Determine the concentration using a protein assay (e.g., Bradford or BCA).

-

Store at -80°C in aliquots.

-

Sortase A-Mediated Ligation Protocol

This protocol is a general guideline; optimal concentrations and ratios may need to be determined empirically for specific substrates.

-

Reaction Setup: In a microcentrifuge tube, combine the following components. It is advisable to add the enzyme last to initiate the reaction.

Table 2: Example Ligation Reaction Setup

| Component | Stock Concentration | Volume (µL) | Final Concentration | Molar Ratio |

| 10x Sortase Buffer | 10x | 10 | 1x | - |

| Donor Peptide | 10 mM | 10 | 1 mM | 1 |

| Z-D-Ala-Gly-OMe | 100 mM | 5 | 5 mM | 5 |

| Sortase A | 1 mM | 1 | 10 µM | 0.01 |

| HPLC-Grade Water | - | 74 | - | - |

| Total Volume | 100 µL |

-

Incubation:

-

Mix the reaction components gently by pipetting.

-

Incubate at a suitable temperature, typically 25°C or 37°C, for a duration ranging from 15 minutes to several hours.[2]

-

Reaction progress can be monitored by taking time points (e.g., 15 min, 1 hr, 4 hr).

-

-

Quenching the Reaction:

-

To stop the reaction, add an equal volume of a quenching solution, such as 0.2% TFA in water, to lower the pH.[2] This denatures the enzyme.

-

Alternatively, the reaction can be stopped by flash-freezing in liquid nitrogen and storing at -80°C until purification.

-

Purification of the Ligated Product

The standard method for purifying the ligated peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]

-

Column: A C18 column is typically used for peptide purification.[18]

-

Mobile Phases:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile (ACN).

-

-

Procedure:

-

Filter the quenched reaction mixture through a 0.22 µm syringe filter.[5]

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptides using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the hydrophobicity of the peptides.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Collect fractions corresponding to the product peak.

-

Analysis and Characterization of the Ligated Product

Confirmation of successful ligation is critical. The primary techniques for this are mass spectrometry-based.[19][20][21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Tandem Mass Spectrometry (MS/MS):

-

For unambiguous confirmation of the newly formed peptide bond, subject the product to MS/MS analysis.

-

Fragmentation of the peptide will reveal the amino acid sequence and confirm the ligation at the expected site.

-

Troubleshooting

Table 3: Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Ligation Yield | - Inactive enzyme- Suboptimal buffer conditions (pH, ions)- Insufficient excess of nucleophile- Reaction equilibrium favors reactants | - Use a fresh aliquot of enzyme- Verify buffer pH and composition- Increase the molar ratio of Z-D-Ala-Gly-OMe- Consider strategies to drive the reaction, such as using depsipeptide substrates[23][24] |

| Incomplete Reaction | - Insufficient incubation time- Enzyme inhibition | - Increase incubation time and monitor with time points- Ensure no inhibitory compounds are present in peptide preparations |

| Side Product Formation | - Hydrolysis of the acyl-enzyme intermediate | - Minimize water accessibility (though challenging in aqueous buffer)- Ensure a high concentration of the nucleophile is present |

| Difficulty in Purification | - Similar retention times of starting material and product | - Optimize the HPLC gradient (e.g., shallower gradient)- Consider a different stationary phase if co-elution persists |

Conclusion

The enzymatic ligation of Z-D-Ala-Gly-OMe to peptides using Sortase A is a robust and highly specific method for creating novel biomolecules. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can achieve high yields of precisely modified products. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to successfully implement this powerful technology in their research endeavors. As the field of enzymatic ligation continues to evolve with new enzymes and methodologies, the possibilities for creating innovative peptide-based therapeutics will only expand.

References

-

Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides. PubMed. [Link]

-

Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides. PMC - NIH. [Link]

-

Butelase-mediated cyclization and ligation of peptides and proteins. ResearchGate. [Link]

-

Enzymatic Properties of Recombinant Ligase Butelase-1 and Its Application in Cyclizing Food-Derived Angiotensin I-Converting Enzyme Inhibitory Peptides. ACS Publications. [Link]

-

Enzyme-mediated ligation technologies for peptides and proteins. ResearchGate. [Link]

-

ISISBio:Protocols/Sortase mediated ligation. OpenWetWare. [Link]

-

Sortase-Mediated Ligation of Purely Artificial Building Blocks. MDPI. [Link]

-

Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. ResearchGate. [Link]

-

Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. NIH. [Link]

-

Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Nature Protocols. [Link]

-

A modular approach to enzymatic ligation of peptides and proteins with oligonucleotides. PubMed. [Link]

-

Native Chemical Ligation of Peptides and Proteins. PMC - NIH. [Link]

-

An efficient and easily obtainable butelase variant for chemoenzymatic ligation and modification of peptides and proteins. PMC - NIH. [Link]

-

Native Chemical Ligation: A Boon to Peptide Chemistry. PMC - NIH. [Link]

-

Sortase A Substrate Specificity in GBS Pilus 2a Cell Wall Anchoring. PubMed. [Link]

-

Synthesis of Z-D-Ala-Gly-OMe. PrepChem.com. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

Site-specific protein labeling via sortase-mediated transpeptidation. PubMed. [Link]

-

Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

A modular approach to enzymatic ligation of peptides and proteins with oligonucleotides. Royal Society of Chemistry. [Link]

-

Identification of sortase substrates by specificity profiling. PubMed. [Link]

-

Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. [Link]

-

A second specificity-determining loop in Class A sortases: Biochemical characterization of natural sequence variation in chimeric SrtA enzymes. bioRxiv. [Link]

-

Is it preferable/necessary to purify my ligation mixture before the transformation step?. ResearchGate. [Link]

-

Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. ACS Publications. [Link]

-

Peptide Easy Clean (PEC): A new turn in peptide purification. YouTube. [Link]

-

Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. [Link]

-

Analysis of the Substrate Specificity of the Staphylococcus aureus Sortase Transpeptidase SrtA. ACS Publications. [Link]

-

Depsipeptide substrates for sortase-mediated N-terminal protein ligation. White Rose Research Online. [Link]

-

Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis. DR-NTU. [Link]

-

Native Chemical Ligation – Knowledge and References. Taylor & Francis. [Link]

-

Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. [Link]

-